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Get Quote

4-AcO-EPT belongs to a class of synthetic tryptamines characterized by a 4-acetoxy group on the indole ring

and specific substitutions on the terminal amine. The following table compares its structure to related

compounds [1].

Compound Name
Common
Abbreviation

N-
Substituents
(R1, R2)

4-Position
Substituent

Molecular
Formula

Molecular
Weight
(g/mol)

Psilocin 4-HO-DMT Methyl, Methyl Hydroxy (-
OH)

C12H16N2O 204.27

4-Acetoxy-N,N-
dimethyltryptamine

4-AcO-DMT Methyl, Methyl Acetoxy (-
OCOCH3)

C14H18N2O2 246.31

4-Acetoxy-N-methyl-
N-ethyltryptamine

4-AcO-MET Methyl, Ethyl Acetoxy (-
OCOCH3)

C15H20N2O2 260.34

4-Acetoxy-N-ethyl-
N-
propyltryptamine

4-AcO-EPT Ethyl, Propyl Acetoxy (-
OCOCH3)

C17H24N2O2 288.39 [2]

4-Acetoxy-N,N-

dipropyltryptamine

4-AcO-DPT Propyl, Propyl Acetoxy (-

OCOCH3)

C18H26N2O2 302.42
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Pharmacology and Functional Activity In Vitro

A 2020 study investigated the structure-activity relationships of various 4-substituted tryptamines using

calcium mobilization assays in cells expressing human 5-HT2 receptors [1]. The following table

summarizes key in vitro findings, showing how N-alkyl substitution influences receptor activity. Values are

presented as Mean ± SEM where available [1].

Compound
Name

5-HT2A
(h) pEC50

5-HT2A (h)
Emax (% 5-
HT)

5-HT2B
(h) pEC50

5-HT2B (h)
Emax (% 5-
HT)

5-HT2C
(h) pEC50

5-HT2C (h)
Emax (% 5-
HT)

Psilocin (4-

HO-DMT)

7.75 ±

0.04

89.9 ± 1.1 7.87 ±

0.05

97.8 ± 1.5 7.85 ±

0.04

66.9 ± 1.2

4-AcO-DMT 6.61 ±

0.05

90.7 ± 1.8 6.56 ±

0.04

95.9 ± 1.7 6.83 ±

0.06

69.3 ± 2.1

4-HO-EPT 7.66 ±

0.04

89.7 ± 1.3 7.77 ±

0.05

96.7 ± 1.6 7.48 ±

0.05

70.8 ± 1.8

4-AcO-EPT 6.56 ±
0.05

90.7 ± 1.9 6.56 ±
0.05

97.6 ± 1.8 6.61 ±
0.06

73.6 ± 2.3

4-HO-DPT 7.(^a) - - - - -

4-AcO-DPT 6.44 ±
0.05

92.3 ± 2.0 6.46 ±
0.05

99.3 ± 1.9 6.26 ±
0.06

75.3 ± 2.5

Note: pEC50 is the negative logarithm of the half-maximal effective concentration; a higher value indicates

greater potency. Emax is the maximal efficacy, expressed as a percentage of the response to the natural

agonist serotonin (5-HT). h = human receptor. (^a) The study reported data for 4-HO-DPT but did not

provide a specific pEC50 value in the abstract content.

Behavioral Activity and Prodrug Potential In Vivo
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The head-twitch response (HTR) in mice is a behavioral proxy for 5-HT2A receptor activation and

psychedelic effects in humans [1]. The following table compares the in vivo HTR potency of 4-AcO-EPT

with its analogs [1].

Compound Name HTR ED50 (μmol/kg) 95% Confidence Interval (μmol/kg)

Psilocin (4-HO-DMT) 0.51 (0.30-0.86)

4-AcO-DMT 0.66 (0.51-0.86)

4-HO-EPT 1.13 (0.72-1.78)

4-AcO-EPT 1.20 (0.81-1.78)

4-HO-DPT 1.86 (1.15-3.02)

4-AcO-DPT 1.41 (0.95-2.10)

Note: ED50 is the effective dose that produces a head-twitch response in 50% of the animals. A lower ED50

indicates higher in vivo potency.

Experimental Protocols for Key Assays

For researchers to replicate findings, here are the detailed methodologies from the cited study [1].

Calcium Mobilization Assay: This in vitro protocol measures functional receptor activity.

Cell Culture: HEK293 cells stably expressing human 5-HT2A, 5-HT2B, or 5-HT2C receptors
are cultured.

Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluorescent
Imaging Plate Reader (FLIPR) dye).

Compound Application: Test compounds are applied to the cells in a concentration-dependent
manner.

Measurement: The increase in intracellular calcium-induced fluorescence is measured using a
fluorometric imaging plate reader (FLIPR).

Data Analysis: Concentration-response curves are generated, and parameters like pEC50 and
Emax are calculated.
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Head-Twitch Response (HTR) in Mice: This in vivo protocol assesses 5-HT2A-mediated behavioral

effects.
Subjects: Male C57BL/6J mice (6-8 weeks old) are housed in a controlled environment.

Drug Administration: Test compounds are dissolved in saline or a vehicle containing 5 mM
tartaric acid and administered intraperitoneally (IP) at a volume of 5 mL/kg.

Behavioral Observation: Following injection, mice are placed individually into clear
observation chambers.

Quantification: The number of head twitches is counted by a trained observer, or by
automated video tracking software, for a set period (e.g., 20 minutes post-injection).

Dose-Response: A dose-response curve is plotted, and the ED50 value is determined using
appropriate statistical software.

Mechanism of Action and Metabolic Pathway

4-AcO-EPT and other 4-acetoxy tryptamines are believed to act primarily as partial agonists at the 5-HT2A

serotonin receptor [3] [1]. A key hypothesis for 4-acetoxy compounds is that they function as prodrugs for

their active 4-hydroxy counterparts (e.g., 4-AcO-EPT for 4-HO-EPT), being rapidly hydrolyzed by serum

esterases in vivo [3] [1]. The diagram below illustrates this proposed metabolic pathway and receptor

activation.
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Research Summary and Conclusions

For research and development professionals, the key takeaways are:

Structural Influence: The N-ethyl-N-propyl substitution in 4-AcO-EPT results in a pharmacological

profile distinct from simpler analogs like 4-AcO-DMT (N,N-dimethyl), particularly showing a noticeable
drop in 5-HT2C receptor potency [1].

Prodrug Evidence: The minimal difference in in vivo potency (HTR ED50) between 4-AcO-EPT and
its deacetylated analog, 4-HO-EPT, strongly supports the hypothesis that 4-AcO-EPT acts primarily

as a prodrug, likely hydrolyzed in vivo to the active 4-hydroxy compound [1].
Research Status: It is critical to note that 4-AcO-EPT has very little history of human usage, and

its toxicity and pharmacokinetics in humans remain unstudied [3]. It is used solely as a research
chemical.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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